molecular formula C20H23NO4 B5763838 (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B5763838
M. Wt: 341.4 g/mol
InChI Key: ZOXRCVYYEXARGI-MDZDMXLPSA-N
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Description

(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylethyl group and a trimethoxyphenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 2-phenylethylamine.

    Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with 2-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the phenylethyl group may facilitate membrane permeability. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-phenylethyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(2-phenylethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(2-phenylethyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in its trimethoxy substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-13-16(14-18(24-2)20(17)25-3)9-10-19(22)21-12-11-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRCVYYEXARGI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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